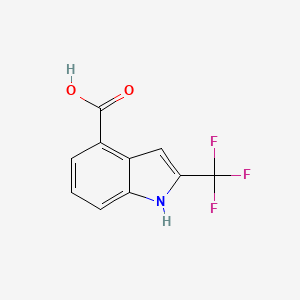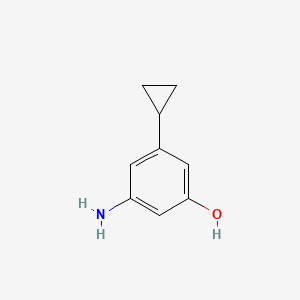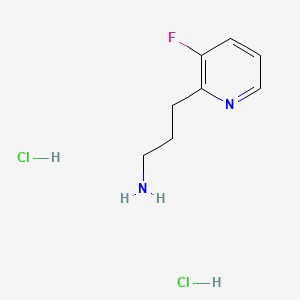
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound’s stability, lipophilicity, and overall bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. A unified flow strategy for the preparation of trifluoromethyl-heteroatom anions has been developed, which uses readily available organic precursors and cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethyl-containing molecules, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The indole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or carboxylic acid group.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, radical initiators, and electrophilic or nucleophilic trifluoromethylating agents . For example, the trifluoromethylation of indoles can be catalyzed by iron(II) or platinum(II) complexes under mild conditions .
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s bioactivity makes it useful in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy and stability . The compound may act on various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- Trifluoromethylpyridine-4-carboxylic acid
- Trifluoromethylacrylic acid
- Trifluoromethylisonicotinic acid
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is unique due to its indole core, which provides additional bioactivity and versatility in chemical reactions . The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C10H6F3NO2 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-5(9(15)16)2-1-3-7(6)14-8/h1-4,14H,(H,15,16) |
Clé InChI |
PWPHJZSTHDSNNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(NC2=C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13460048.png)
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)
![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)


